molecular formula C17H35NO B8223551 Formamide, N,N-bis(2-ethylhexyl)- CAS No. 88247-41-0

Formamide, N,N-bis(2-ethylhexyl)-

Cat. No.: B8223551
CAS No.: 88247-41-0
M. Wt: 269.5 g/mol
InChI Key: NJRHNQQJFQCODE-UHFFFAOYSA-N
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Description

Formamide, N,N-bis(2-ethylhexyl)- is an organic compound with the molecular formula C17H35NO. It is a liquid at room temperature, typically appearing as a colorless to pale yellow substance with a distinctive odor. This compound is known for its solubility in organic solvents such as ether and acetone, while being poorly soluble in water .

Preparation Methods

Synthetic Routes and Reaction Conditions

Formamide, N,N-bis(2-ethylhexyl)- can be synthesized through the reaction of formamide with 2-ethylhexylamine under controlled conditions. The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of Formamide, N,N-bis(2-ethylhexyl)- involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Formamide, N,N-bis(2-ethylhexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formamide derivatives, while reduction can produce amines .

Scientific Research Applications

Formamide, N,N-bis(2-ethylhexyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent and intermediate in organic synthesis.

    Biology: This compound can be utilized in biochemical assays and studies involving enzyme inhibition.

    Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.

    Industry: It serves as a solvent and catalyst in various industrial processes.

Mechanism of Action

The mechanism by which Formamide, N,N-bis(2-ethylhexyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biochemical processes, including enzyme activity and signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethylformamide
  • N,N-Dimethylformamide
  • N,N-Dibutylformamide

Uniqueness

Formamide, N,N-bis(2-ethylhexyl)- is unique due to its specific molecular structure, which includes two 2-ethylhexyl groups. This structure imparts distinct physicochemical properties, such as enhanced solubility in organic solvents and specific reactivity patterns, distinguishing it from other formamide derivatives .

Properties

IUPAC Name

N,N-bis(2-ethylhexyl)formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO/c1-5-9-11-16(7-3)13-18(15-19)14-17(8-4)12-10-6-2/h15-17H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJRHNQQJFQCODE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CN(CC(CC)CCCC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60597103
Record name N,N-Bis(2-ethylhexyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88247-41-0
Record name N,N-Bis(2-ethylhexyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60597103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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